molecular formula C18H22N4 B6032048 3,5-dimethyl-2-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-2-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6032048
M. Wt: 294.4 g/mol
InChI Key: XSXKDLJZXSCERA-UHFFFAOYSA-N
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Description

Its structure features:

  • 3- and 5-positions: Methyl groups, which may influence steric and electronic properties.
  • 2-position: A 4-methylphenyl group, providing aromatic bulk that could enhance target binding or metabolic stability.
  • 7-position: An isopropylamine (N-(propan-2-yl)) substituent, contributing to lipophilicity and modulating pharmacokinetic profiles.

Properties

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-11(2)19-16-10-13(4)20-18-14(5)17(21-22(16)18)15-8-6-12(3)7-9-15/h6-11,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXKDLJZXSCERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethyl-2-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the methyl and isopropyl groups at specific positions on the pyrazolo[1,5-a]pyrimidine core using reagents such as methyl iodide and isopropyl bromide.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

3,5-dimethyl-2-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

3,5-dimethyl-2-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. It may serve as a starting point for the development of new pharmaceuticals.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological activities and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]Pyrimidine Derivatives

Anti-Mycobacterial Agents

Pyrazolo[1,5-a]pyrimidin-7-amines with 3-(4-fluorophenyl) and 5-aryl/alkyl substituents (e.g., compounds 32–35, 47–51) exhibit potent anti-M.tb activity (Table 1) . Key differences from the target compound include:

  • 3-position: Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance M.tb inhibition compared to non-fluorinated or methyl-substituted analogs.
  • N-substituent : Pyridylmethylamine derivatives (e.g., N-(pyridin-2-ylmethyl)) improve target engagement and metabolic stability compared to alkylamines like isopropyl .

Table 1: Anti-M.tb Activity of Selected Pyrazolo[1,5-a]Pyrimidin-7-Amines

Compound ID 3-Substituent 5-Substituent N-Substituent M.tb IC₅₀ (µM) hERG IC₅₀ (µM) Microsomal Stability (T½, min)
32 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl 0.12 >30 45 (mouse), 32 (human)
33 4-Fluorophenyl 4-Methylphenyl Pyridin-2-ylmethyl 0.15 >30 38 (mouse), 28 (human)
47 4-Fluorophenyl Phenyl 6-Methylpyridin-2-ylmethyl 0.09 >30 50 (mouse), 40 (human)
Target Methyl Methyl Isopropyl N/A N/A N/A

Key Findings :

  • Fluorine at the 3-position and pyridylmethylamine at N7 correlate with sub-micromolar M.tb inhibition .
  • The target’s methyl groups at 3- and 5-positions may reduce potency against M.tb but could mitigate hERG channel liability, a common issue with lipophilic amines .
CRF1 Receptor Antagonists

Compounds like DMP904 and MPZP share the pyrazolo[1,5-a]pyrimidine core but differ in substituents (Table 2) :

  • DMP904 : Features a 3-(4-methoxy-2-methylphenyl) group and branched N-alkyl chain (1-ethylpropyl), optimizing CRF1 binding.
  • Target : The 4-methylphenyl group at position 2 and isopropylamine at N7 may alter receptor selectivity compared to DMP903.

Table 2: Structural Comparison with CRF1 Antagonists

Compound 2-Substituent 3-Substituent 5-Substituent N-Substituent Target Activity (CRF1 IC₅₀)
DMP904 - 4-Methoxy-2-methylphenyl Methyl 1-Ethylpropyl 12 nM
MPZP - 4-Methoxy-2-methylphenyl Methyl Bis(2-methoxyethyl) 8 nM
Target 4-Methylphenyl Methyl Methyl Isopropyl N/A

Key Findings :

  • Methoxy and methyl groups on the 3-aryl ring enhance CRF1 affinity .
Radiolabeled TSPO Ligands

Compounds like F-DPA and DPA-714 (pyrazolo[1,5-a]pyrimidine acetamides) are used for imaging neuroinflammation :

  • Structural Contrast : Acetamide substituents at N7 (vs. the target’s isopropylamine) improve blood-brain barrier penetration.
  • Substituent Impact : Fluorine or ethoxy groups on the 2-aryl ring enhance translocator protein (TSPO) binding affinity.

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